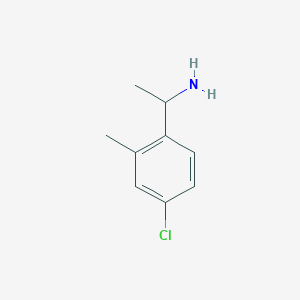

1-(4-Chloro-2-methylphenyl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chloro-2-methylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5,7H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTYLJRGDNFHAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Profile of 1 4 Chloro 2 Methylphenyl Ethanamine

The chemical and physical properties of 1-(4-Chloro-2-methylphenyl)ethanamine are fundamental to its application in chemical synthesis. Below is a summary of its key identifiers and properties.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 1-(4-chloro-2-methylphenyl)ethan-1-amine |

| CAS Number | 138228-12-3 |

| Molecular Formula | C9H12ClN |

| Molecular Weight | 169.65 g/mol |

| InChI Key | XYTYLJRGDNFHAQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=C(C=C(C=C1)Cl)N)C |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | No data available |

| Boiling Point | No data available |

| Melting Point | No data available |

| Density | No data available |

| Solubility | No data available |

Chemical Reactivity, Derivatization, and Mechanistic Studies of 1 4 Chloro 2 Methylphenyl Ethanamine

Electrophilic and Nucleophilic Reactivity of the Aromatic Ring

The reactivity of the aromatic ring in 1-(4-chloro-2-methylphenyl)ethanamine towards electrophilic and nucleophilic attack is dictated by the electronic effects of its substituents: the chloro group, the methyl group, and the 1-aminoethyl group.

In electrophilic aromatic substitution (EAS) , the reactivity of an aromatic ring is enhanced by electron-donating groups (EDGs) and diminished by electron-withdrawing groups (EWGs). pearson.com The methyl group (-CH₃) is a weak electron-donating group through hyperconjugation, while the 1-aminoethyl group is activating due to the nitrogen's lone pair. Conversely, the chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, which outweighs its resonance-donating effect. pearson.com The cumulative effect of these substituents renders the ring more activated than chlorobenzene (B131634) but less reactive than aniline. Electrophilic attack will be directed to the positions ortho and para to the activating groups.

Nucleophilic aromatic substitution (SNAr) offers a pathway to replace substituents on an aromatic ring with nucleophiles. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. libretexts.org In this compound, the chloro substituent can act as a leaving group. However, the presence of the electron-donating methyl and aminoethyl groups disfavors the formation of the negatively charged intermediate (a Meisenheimer complex) required for the SNAr mechanism. libretexts.org Therefore, nucleophilic substitution of the chlorine atom is generally difficult and would require harsh reaction conditions or the presence of a strong nucleophile. pressbooks.pub Under extreme conditions, such as high temperature and pressure with a strong base, a benzyne (B1209423) elimination-addition mechanism might be possible. pressbooks.pub

Transformations Involving the Amine Functional Group

The primary amine in this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Acylation, Alkylation, and Arylation Reactions

The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile, readily participating in acylation, alkylation, and arylation reactions.

Acylation: The amine can be easily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

Alkylation: Alkylation of the amine can be achieved using alkyl halides. However, this reaction is often difficult to control and can lead to over-alkylation, producing secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, because the resulting alkylated amine is often more nucleophilic than the starting primary amine. youtube.com

Arylation: The amine can undergo arylation reactions. For instance, palladium-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides or triflates can be employed to form diarylamines. Additionally, meta-selective C-H arylation has been reported for structurally related benzylamines, suggesting that direct functionalization of the aromatic ring can be achieved while the amine is protected. nih.gov

Table 1: Examples of Derivatization Reactions of the Amine Group

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl chloride | N-(1-(4-chloro-2-methylphenyl)ethyl)acetamide |

| Alkylation | Methyl iodide | 1-(4-chloro-2-methylphenyl)-N-methylethanamine |

| Arylation | Phenyl bromide (with Pd catalyst) | N-(1-(4-chloro-2-methylphenyl)ethyl)aniline |

Formation of Schiff Bases and Imine Derivatives

Primary amines, such as this compound, react with carbonyl compounds (aldehydes and ketones) via a condensation reaction to form imines, commonly known as Schiff bases. researchgate.net This reaction usually requires acid catalysis and involves the formation of a carbinolamine intermediate followed by the elimination of a water molecule. Schiff bases are versatile intermediates in organic synthesis and can be used to form a variety of other compounds. nanobioletters.com For example, the condensation of this compound with 1-(5-chloro-2-hydroxyphenyl)ethanone results in the formation of a new chiral center. researchgate.net

Table 2: Formation of Schiff Bases from this compound

| Carbonyl Compound | Schiff Base Product Name |

|---|---|

| Benzaldehyde | (E)-N-benzylidene-1-(4-chloro-2-methylphenyl)ethanamine |

| Acetone | (E)-N-(propan-2-ylidene)-1-(4-chloro-2-methylphenyl)ethanamine |

| Salicylaldehyde | (E)-2-(((1-(4-chloro-2-methylphenyl)ethyl)imino)methyl)phenol |

Cyclization Reactions to Form Heterocyclic Compounds

The amine functionality of this compound serves as a valuable handle for the synthesis of various heterocyclic compounds, which are significant structural motifs in medicinal chemistry and materials science. researchgate.netsci-hub.box The general strategy involves an initial reaction to introduce a second reactive group, followed by an intramolecular cyclization.

For example, acylation of the amine with a reagent containing a triple bond could lead to an aminoacetylenic ketone, which can then undergo base-catalyzed intramolecular cyclization to form pyrrol-3-one derivatives. mdpi.comresearchgate.net Another approach could involve the reaction with isothiocyanates to form thioureas, which can then be cyclized to form thiazine (B8601807) derivatives. researchgate.net Furthermore, the formation of Schiff bases can be a prelude to cyclization reactions, such as the synthesis of 1,3-oxazepine derivatives by reacting the Schiff base with anhydrides. researchgate.net Cascade reactions, such as an intramolecular Prins/Friedel–Crafts cyclization, can also be envisioned, starting from a derivative of this compound to construct complex polycyclic systems like 4-aryltetralin-2-ols. beilstein-journals.org

Mechanistic Investigations of Key Reactions

Understanding the reaction mechanisms is crucial for predicting reactivity and controlling the outcomes of chemical transformations involving this compound.

Studies on Substitution Mechanisms (e.g., SNAr, SN1, SN2)

The substitution of the chlorine atom on the aromatic ring of this compound is a challenging transformation.

SN1 and SN2 Mechanisms: Nucleophilic substitution via SN1 or SN2 mechanisms is generally not observed for aryl halides. pressbooks.pub An SN1 reaction would require the formation of a highly unstable phenyl cation, which is energetically prohibitive. An SN2 reaction is impeded by the steric hindrance of the benzene (B151609) ring, which prevents the necessary backside attack by the nucleophile. youtube.com

While direct substitution on the aromatic ring is difficult, the amine group itself can undergo SN2 reactions . For instance, the alkylation of the amine with an alkyl halide proceeds via an SN2 pathway where the amine acts as the nucleophile. youtube.com

Table 3: Comparison of Substitution Mechanisms at the Aromatic Chlorine

| Mechanism | Key Intermediate/Transition State | Feasibility for this compound | Influencing Factors |

|---|---|---|---|

| SNAr | Meisenheimer complex (negatively charged) | Unfavorable | Disfavored by electron-donating groups (-CH₃, -CH(NH₂)CH₃). pearson.com Requires strong nucleophile and/or harsh conditions. pressbooks.pub |

| SN1 | Phenyl cation (positively charged) | Highly Unfavorable | High energy and instability of the aryl cation. pressbooks.pub |

| SN2 | Pentacoordinate transition state | Highly Unfavorable | Steric hindrance of the aromatic ring prevents backside attack. youtube.com |

| Benzyne | Benzyne intermediate | Possible under very harsh conditions | Requires a very strong base to deprotonate a ring proton ortho to the chlorine. pressbooks.pub |

Elucidation of Reaction Pathways for Chiral Induction

The primary method for obtaining enantiomerically pure this compound is through chiral resolution of the racemic mixture. This process relies on the formation of diastereomers with distinct physical properties, allowing for their separation. The most common reaction pathway for chiral induction is the formation of diastereomeric salts with a chiral resolving agent.

A prevalent and well-established method involves the use of chiral carboxylic acids, such as tartaric acid and its derivatives. nih.govrsc.org The reaction between the racemic amine and an enantiomerically pure chiral acid results in the formation of a pair of diastereomeric salts. For instance, reacting racemic this compound with L-(+)-tartaric acid would yield two diastereomeric salts: [(R)-1-(4-chloro-2-methylphenyl)ethanaminium][L-tartrate] and [(S)-1-(4-chloro-2-methylphenyl)ethanaminium][L-tartrate].

These diastereomeric salts possess different crystal lattice energies and solubilities in various solvents, which is the key to their separation. researchgate.net One diastereomer will typically be less soluble and will preferentially crystallize from the solution, allowing for its isolation by filtration. The more soluble diastereomer remains in the mother liquor. Subsequent treatment of the isolated diastereomeric salt with a base regenerates the enantiomerically enriched amine.

Another significant pathway for chiral induction is through enzymatic kinetic resolution. researchgate.netresearchgate.net This method utilizes the stereoselectivity of enzymes, such as lipases, to catalyze a reaction on only one of the enantiomers in the racemic mixture. A common approach is the enantioselective acylation of the amine. In the presence of a suitable acyl donor and a lipase, one enantiomer of this compound will be acylated at a much faster rate than the other. This results in a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be separated based on their different chemical properties.

Kinetic and Thermodynamic Analyses of Reaction Processes

The efficiency and outcome of chiral resolution are governed by both kinetic and thermodynamic factors. A thorough analysis of these parameters is crucial for optimizing the separation process.

Thermodynamic Analysis:

The thermodynamic aspect of diastereomeric salt resolution is centered on the difference in the Gibbs free energy of formation of the two diastereomeric salts. This difference dictates their relative stabilities and, consequently, their solubilities. The less soluble diastereomer is the one that is thermodynamically favored to exist in the solid phase under the given conditions.

The construction of binary and ternary phase diagrams is a powerful tool for understanding the thermodynamic equilibrium of the system. mdpi.comethz.ch These diagrams map the solid-liquid equilibria of the diastereomeric salts in a given solvent system and can help identify the optimal conditions (e.g., temperature, solvent composition) for achieving the highest enantiomeric excess in the crystalline phase.

Illustrative Thermodynamic Data for Diastereomeric Salt Resolution

(Note: This data is for a representative phenylethylamine system and not specific to this compound)

| Diastereomeric Salt | ΔHsolution (kJ/mol) | ΔSsolution (J/mol·K) | Solubility at 298 K (g/100mL) |

|---|---|---|---|

| (R)-Amine-(R)-Acid | 25.4 | 68.2 | 1.25 |

| (S)-Amine-(R)-Acid | 22.1 | 60.5 | 3.50 |

Kinetic Analysis:

The kinetic analysis of chiral resolution focuses on the rates of the competing reactions. In the case of diastereomeric salt formation, this involves the rates of crystallization and dissolution of the two diastereomers. Ideally, the rate of crystallization of the less soluble diastereomer is significantly faster than that of the more soluble one.

For enzymatic kinetic resolutions, the key parameters are the Michaelis-Menten constants (Km) and the catalytic rate constants (kcat) for each enantiomer. The enantioselectivity of the enzyme is often expressed as the E-value, which is a ratio of the specificity constants (kcat/Km) for the two enantiomers. A high E-value indicates a high degree of discrimination between the enantiomers and is desirable for an efficient resolution.

The progress of a kinetic resolution can be monitored over time by measuring the enantiomeric excess of the substrate and the product. This data allows for the calculation of the selectivity factor (s), which is a measure of the relative rates of reaction of the two enantiomers.

The table below provides a hypothetical kinetic data set for an enzymatic resolution of a chiral amine to illustrate the key parameters.

Illustrative Kinetic Data for Enzymatic Resolution

(Note: This data is hypothetical and not specific to this compound)

| Enantiomer | kcat (s-1) | Km (mM) | Selectivity Factor (s) |

|---|---|---|---|

| (R)-1-(4-Chloro-2-methylphenyl)ethanamine | 15.2 | 5.8 | 45 |

| (S)-1-(4-Chloro-2-methylphenyl)ethanamine | 0.34 | 6.1 |

Advanced Characterization and Spectroscopic Elucidation of 1 4 Chloro 2 Methylphenyl Ethanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. For 1-(4-chloro-2-methylphenyl)ethanamine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, providing insights into the molecule's connectivity and stereochemistry.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methine proton, the methyl protons of the ethylamine (B1201723) group, and the methyl protons on the aromatic ring. The chemical shifts of the aromatic protons will be influenced by the presence of the chloro and methyl substituents. The aromatic region will likely show complex splitting patterns due to spin-spin coupling between the non-equivalent aromatic protons. The methine proton (CH-NH₂) will appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons of the ethylamine group will present as a doublet. The methyl group attached to the phenyl ring will appear as a singlet.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing chloro group and the electron-donating methyl group. The carbon atoms of the ethylamine side chain, the methine carbon and the methyl carbon, will also have characteristic chemical shifts.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 125.0 - 145.0 |

| Methine CH | ~ 4.1 | ~ 50.0 |

| Ethylamine CH₃ | ~ 1.4 | ~ 24.0 |

| Aromatic CH₃ | ~ 2.3 | ~ 20.0 |

| Amine NH₂ | Broad, variable | - |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and standard NMR chemical shift tables. Actual experimental values may vary depending on the solvent and other experimental conditions.

To definitively assign the proton and carbon signals and to elucidate the through-bond and through-space connectivities, a suite of 2D NMR experiments is employed. youtube.comsdsu.eduemerypharma.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. For this compound, COSY correlations are expected between the methine proton and the protons of the adjacent methyl group in the ethylamine side chain. sdsu.edu Correlations between the aromatic protons would also be observed, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC experiment correlates protons directly to the carbons to which they are attached. sdsu.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the methine proton signal will show a correlation to the methine carbon signal, and the methyl proton signals will correlate to their respective methyl carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and conformation of the molecule. youtube.com For a chiral molecule like this compound, NOESY can reveal through-space interactions between the protons of the ethylamine side chain and the protons of the aromatic ring, helping to define the preferred conformation of the side chain relative to the ring.

The ethylamine side chain in this compound is not static and can rotate around the C-C and C-N bonds. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational changes. rsc.org By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be analyzed to determine the energy barriers for bond rotation and other dynamic processes. For chiral amines, DNMR in the presence of a chiral solvating agent can be used to study the rates of stereoisomer interconversion. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structural features through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₉H₁₂ClN), the expected monoisotopic mass is approximately 169.0658 g/mol . The hydrochloride salt of the (S)-enantiomer has a calculated exact mass of 205.0425048 Da. youtube.com HRMS analysis would confirm this elemental composition with a high degree of confidence.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion, providing detailed structural information. researchgate.net The fragmentation of this compound in the mass spectrometer is expected to follow characteristic pathways for phenethylamine (B48288) derivatives. The molecular ion [M]⁺• would be observed, and its fragmentation would likely involve the following key steps:

Alpha-cleavage: Cleavage of the C-C bond between the methine carbon and the aromatic ring is a common fragmentation pathway for phenethylamines. This would result in the formation of a resonance-stabilized benzylic cation.

Loss of the amino group: The loss of the amino group as a neutral radical (•NH₂) or as ammonia (B1221849) (NH₃) from the protonated molecule is another expected fragmentation.

Fragmentation of the aromatic ring: Further fragmentation of the aromatic ring can occur, leading to characteristic ions. The presence of the chlorine atom will also influence the fragmentation pattern, and the isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable for fragments containing this atom.

A proposed fragmentation pathway would involve the initial loss of a methyl radical from the ethylamine side chain to form a stable iminium ion, which is a common fragmentation for amines.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 169/171 | [M]⁺• | Molecular ion |

| 154/156 | [M - CH₃]⁺ | Loss of a methyl radical |

| 141/143 | [M - C₂H₄N]⁺ | Cleavage of the ethylamine side chain |

| 125 | [M - C₂H₄N - Cl]⁺ | Loss of chlorine from the aromatic fragment |

Note: The m/z values are nominal masses. The presence of chlorine will result in isotopic peaks separated by 2 Da.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These techniques are fundamental for identifying functional groups and understanding the bonding characteristics within this compound.

Characterization of Functional Groups and Bonding Environments

The IR and Raman spectra of this compound would be characterized by vibrations associated with its primary amine, substituted aromatic ring, and aliphatic components.

N-H Vibrations: The primary amine group (-NH2) is expected to exhibit characteristic stretching vibrations. Typically, symmetric and asymmetric N-H stretching modes appear in the region of 3300-3500 cm⁻¹. nih.gov These bands are often broad in the IR spectrum due to hydrogen bonding.

C-H Vibrations: Aromatic C-H stretching vibrations from the substituted phenyl ring are anticipated in the 3000-3100 cm⁻¹ region. researchgate.net Aliphatic C-H stretching vibrations from the ethylamine and methyl groups would appear at slightly lower wavenumbers, generally between 2850 and 3000 cm⁻¹. nist.gov

Aromatic C=C Vibrations: The stretching vibrations of the carbon-carbon double bonds within the phenyl ring are expected to produce characteristic bands in the 1450-1600 cm⁻¹ range. nist.gov The substitution pattern on the ring influences the exact position and intensity of these peaks.

The complementary nature of IR and Raman spectroscopy is crucial. While polar bonds like N-H and C-Cl tend to show strong IR absorption, the non-polar C=C bonds of the aromatic ring often produce strong signals in the Raman spectrum.

A hypothetical data table of expected vibrational frequencies for this compound is presented below, based on typical ranges for the constituent functional groups.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique(s) of Observation |

| Asymmetric & Symmetric N-H Stretch | 3300 - 3500 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| N-H Bending | 1550 - 1650 | IR |

| C-N Stretch | 1020 - 1250 | IR |

| C-Cl Stretch | 600 - 800 | IR, Raman |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound and its salts, this technique can provide invaluable information on its solid-state structure, absolute configuration, and intermolecular interactions.

Solid-State Structural Determination of the Compound and Its Salts

Single-crystal X-ray diffraction analysis of this compound or a suitable salt (e.g., hydrochloride) would reveal critical structural parameters. researchgate.netresearchgate.net This includes precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. The formation of salts, such as with hydrochloric acid, is a common strategy to obtain high-quality crystals suitable for diffraction studies. nih.gov The resulting crystal structure would detail the geometry of the ammonium (B1175870) cation and the position of the chloride anion. researchgate.net

Absolute Configuration Assignment of Enantiomers

As this compound is a chiral compound, it exists as a pair of enantiomers, (R)- and (S)-1-(4-chloro-2-methylphenyl)ethanamine. X-ray crystallography is a powerful tool for the unambiguous determination of the absolute configuration of a single enantiomer. By employing anomalous dispersion effects, typically with a suitable heavy atom present or by forming a salt with a known chiral counter-ion, the absolute arrangement of atoms in space can be determined, unequivocally assigning the R or S configuration to the chiral center.

Analysis of Intermolecular Interactions and Crystal Packing Phenomena

A hypothetical table of crystallographic data that could be obtained for a salt of this compound is shown below.

| Parameter | Example Data |

| Chemical Formula | C9H13Cl2N |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 9.2 |

| β (°) | 105.3 |

| Volume (ų) | 540.1 |

| Z | 2 |

Chiroptical Spectroscopy

Chiroptical spectroscopy involves the differential interaction of chiral molecules with left and right circularly polarized light. Techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are essential for studying the stereochemical features of chiral compounds like this compound in solution.

VCD measures the difference in absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov A VCD spectrum provides information about the stereochemistry of the molecule based on its vibrational transitions. mdpi.comresearchgate.net For the enantiomers of this compound, the VCD spectra would be mirror images of each other, exhibiting equal magnitude but opposite signs for the dichroic signals. This technique is particularly valuable for determining the absolute configuration of chiral molecules in solution, often by comparing experimental spectra with those predicted by density functional theory (DFT) calculations. nih.govmdpi.com

ECD, on the other hand, measures the differential absorption of circularly polarized light in the ultraviolet and visible regions of the spectrum. nih.gov The chromophore in this compound is the substituted benzene (B151609) ring. The electronic transitions associated with this ring are sensitive to the chiral environment created by the stereocenter, giving rise to a characteristic ECD spectrum. Similar to VCD, the ECD spectra of the (R)- and (S)-enantiomers would be mirror images, allowing for their differentiation and the assignment of absolute configuration when correlated with theoretical calculations. nih.gov

Circular Dichroism (CD) Spectroscopy for Enantiomeric Characterization

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique utilized for the stereochemical analysis of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light by a chiral compound. The resulting CD spectrum provides information about the absolute configuration and enantiomeric purity of a substance. For chiral amines such as this compound, which possess a chiral center at the carbon atom adjacent to the amino group, CD spectroscopy can be a valuable tool for enantiomeric characterization.

The intrinsic CD signals of simple chiral amines are often weak and occur in the far-UV region (below 250 nm), which can be challenging to measure accurately due to potential interference from solvent absorption and instrumental limitations. The chromophore in this compound is the substituted phenyl ring. The electronic transitions of this aromatic system are perturbed by the chiral center, giving rise to characteristic CD signals known as Cotton effects. These effects, which can be positive or negative, are observed at specific wavelengths corresponding to the absorption bands of the chromophore.

To overcome the challenge of weak signals, derivatization of the primary amino group with a suitable chromophoric or fluorophoric reagent is a common strategy. This approach introduces a new, strongly absorbing chromophore into the molecule, which can significantly enhance the intensity of the CD signals and shift them to more readily accessible wavelengths. For instance, reaction with an achiral isocyanate or aldehyde can form a urea (B33335) or Schiff base, respectively. The newly formed chromophore, being in close proximity to the stereocenter, will exhibit induced CD signals that are often much stronger and can be used for more sensitive and accurate determination of enantiomeric excess (% ee). nih.gov

The sign of the Cotton effect in the CD spectrum can often be correlated with the absolute configuration (R or S) of the enantiomer. This is typically established by comparing the experimental spectrum with that of a known standard or by using empirical rules, such as the sector rules for aromatic chromophores. The magnitude of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric purity. Therefore, by measuring the CD signal of a sample and comparing it to that of an enantiomerically pure standard, the enantiomeric excess can be quantified.

Table of Expected CD Spectroscopic Data for a Derivatized Enantiomer of this compound

The following table represents hypothetical, yet realistic, CD data for an enantiomerically pure derivatized form of this compound, based on data for analogous compounds. The derivatizing agent is assumed to be a generic aromatic aldehyde, leading to a Schiff base derivative.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Type of Transition (Probable) |

| ~330 | +15,000 | n → π* (Imine) |

| ~280 | -8,000 | π → π* (Aromatic) |

| ~250 | +25,000 | π → π* (Aromatic) |

Computational and Theoretical Chemistry Insights into 1 4 Chloro 2 Methylphenyl Ethanamine

Quantum Chemical Calculations

Electronic Structure, Molecular Orbitals, and Charge Distribution

The electronic structure of a molecule dictates its reactivity and physical properties. A key aspect of this is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity.

A molecular electrostatic potential (MEP) map would further elucidate the charge distribution, highlighting electron-rich and electron-deficient regions of the molecule. This information is invaluable for predicting sites of electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of 1-(4-Chloro-2-methylphenyl)ethanamine (Note: Specific computational data for this molecule is not available in the cited literature. The table is representative of the data that would be generated from quantum chemical calculations.)

| Parameter | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

Conformational Analysis and Potential Energy Surfaces

The three-dimensional arrangement of atoms in a molecule, or its conformation, significantly influences its properties and biological activity. Conformational analysis of this compound would involve mapping its potential energy surface (PES) by systematically rotating the flexible bonds. A PES illustrates the energy of the molecule as a function of its geometry, allowing for the identification of stable conformers (energy minima) and the energy barriers between them (saddle points). For a molecule with multiple rotatable bonds, such as the C-C and C-N bonds in the ethylamine (B1201723) side chain, this analysis can be complex. uni-muenchen.deacs.org

Computational studies on substituted anilines and ethylamines have shown that interactions between substituents on the benzene (B151609) ring and the side chain are primarily steric in nature. uni-muenchen.de For this compound, the presence of the ortho-methyl group would likely impose significant steric hindrance, influencing the preferred orientation of the ethylamine group relative to the phenyl ring.

Table 2: Relative Energies of Key Conformers of this compound (Note: Specific computational data for this molecule is not available in the cited literature. The table is representative of the data that would be generated from conformational analysis.)

| Conformer | Dihedral Angle (°C-C-N-H) | Relative Energy (kcal/mol) |

| Staggered 1 | Data not available | Data not available |

| Staggered 2 | Data not available | Data not available |

| Eclipsed 1 | Data not available | Data not available |

Reaction Mechanism Modeling

Computational chemistry provides powerful tools to investigate the pathways of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations

To understand a chemical reaction at a molecular level, it is crucial to identify the transition state (TS), which is the highest energy point along the reaction pathway. uni-muenchen.derowansci.commissouri.edu Computational methods can locate the geometry of the TS and calculate its energy. Following the localization of a transition state, Intrinsic Reaction Coordinate (IRC) calculations are performed. uni-muenchen.derowansci.commissouri.edu An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products, confirming that the located TS indeed corresponds to the reaction of interest. uni-muenchen.derowansci.commissouri.edu

For reactions involving this compound, such as N-acylation or other nucleophilic additions, TS and IRC calculations would reveal the precise atomic motions involved in bond formation and cleavage. However, specific computational studies detailing the transition states and IRC for reactions of this particular amine are not prevalent in the surveyed literature.

Computational Insights into Chemoselectivity and Regioselectivity

Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for reaction at one position over another. Computational modeling can be employed to understand and predict these selectivities. For instance, in reactions where this compound could react at either the amine or another part of the molecule, computational analysis of the activation barriers for each pathway could predict the likely outcome.

Studies on related phenylethylamine derivatives have shown that directing groups can influence the regioselectivity of C-H functionalization reactions, for example, directing a reaction to the ortho- or meta-position of the phenyl ring. researchgate.net While no specific computational studies on the chemoselectivity and regioselectivity of reactions involving this compound were found, such analyses would be valuable for predicting its chemical behavior.

Studies on Chiral Recognition and Stereoselective Processes

As this compound is a chiral molecule, understanding how its enantiomers interact differently with other chiral molecules is of significant interest, particularly in the context of enantioselective synthesis and separation. acs.orgnih.gov

Computational modeling can provide insights into the mechanism of chiral recognition at the molecular level. This involves studying the non-covalent interactions, such as hydrogen bonding and π-π stacking, between the enantiomers of the amine and a chiral selector or catalyst. nih.govacs.org By calculating the binding energies of the diastereomeric complexes formed between the R- and S-enantiomers of the amine and a chiral partner, it is possible to predict which enantiomer will bind more strongly, thus explaining the basis of enantioselective separation or catalysis. acs.org

While extensive research exists on the chiral resolution and stereoselective synthesis of phenylethylamines in general, mdpi.comnih.gov specific computational studies focusing on the chiral recognition mechanisms of this compound are not prominently featured in the available scientific literature. Such studies would be instrumental in designing more efficient chiral separation techniques and stereoselective catalysts for this and related compounds.

Applications and Utility in Academic Chemical Research

Role as a Key Chiral Building Block in Asymmetric Synthesis

The primary application of 1-(4-Chloro-2-methylphenyl)ethanamine in academic research lies in its use as a chiral building block. Chiral building blocks are enantiomerically pure or enriched compounds that are incorporated into a larger molecule to introduce a specific stereochemistry. researchgate.net The presence of a chiral center in this compound makes it an ideal starting material for the synthesis of more complex chiral molecules, which is of paramount importance in fields such as medicinal chemistry, where the biological activity of a compound is often dependent on its stereochemistry.

The synthesis of enantiomerically pure amines and their derivatives is a significant focus of asymmetric synthesis. While specific examples detailing the use of this compound as a chiral auxiliary are not extensively documented in publicly available literature, the principles of asymmetric synthesis using chiral amines are well-established. Chiral auxiliaries are temporarily attached to a prochiral substrate to direct a stereoselective reaction, after which they are cleaved and can often be recovered. Given its structure, this compound has the potential to be used in diastereoselective alkylations or as a directing group in various C-C bond-forming reactions.

Precursor for Synthesis of Functional Ligands and Catalysts

The amine functionality of this compound serves as a convenient handle for the synthesis of a variety of functional ligands. These ligands can coordinate with metal centers to form chiral catalysts that are active in asymmetric catalysis. The steric and electronic properties of the 4-chloro-2-methylphenyl group can influence the coordination geometry and the catalytic activity and selectivity of the resulting metal complex.

A study on a structurally similar compound, (S)-(−)-1-(4-methylphenyl)ethylamine, demonstrated its use in the synthesis of a palladium(II) complex. The amine acts as a monodentate ligand, coordinating to the palladium center through its nitrogen atom to form a square-planar complex. nih.gov Such complexes are of interest for their potential catalytic applications and for studying the fundamental principles of coordination chemistry. The introduction of a chloro substituent, as in this compound, would be expected to modify the electronic properties of the ligand and, consequently, the catalytic behavior of the corresponding metal complex.

Development of Chemical Probes for Biological Systems (excluding clinical applications)

Chemical probes are essential tools for studying biological systems at the molecular level. They are small molecules designed to interact with a specific biological target, such as a protein or nucleic acid, to elucidate its function or to visualize it within a cellular environment. The development of such probes often involves the synthesis of a library of compounds with systematic structural variations.

Synthesis of Reporter Molecules

Reporter molecules, a class of chemical probes, often contain a fluorescent or otherwise detectable tag. While direct synthesis of reporter molecules from this compound is not prominently reported, the general strategies for creating fluorescent probes often involve coupling a recognition element to a fluorophore. The amine group of this compound is well-suited for conjugation to various fluorophores that are activated for amine coupling, such as those containing an isothiocyanate or a succinimidyl ester group. The resulting fluorescently labeled compound could then be used in bioimaging studies. The design of such probes is a modular process, allowing for the combination of different recognition motifs with various reporter tags to fine-tune the properties of the final probe.

Ligand Design for In Vitro Receptor Binding Studies

The design and synthesis of ligands for in vitro receptor binding studies is a critical step in the drug discovery process and in fundamental biological research. nih.gov These studies aim to determine the affinity and selectivity of a compound for a particular receptor. The structural framework of this compound can serve as a scaffold for the synthesis of new ligands. For instance, derivatives of phenylethylamine are known to interact with various receptors, including dopamine (B1211576) and nicotinic acetylcholine (B1216132) receptors.

Research on 2-(4-chloro-3-hydroxyphenyl)ethylamine (B114405) and its N-alkylated derivatives has shown that these compounds can act as dopamine receptor ligands. nih.gov The affinity and selectivity of these ligands for different dopamine receptor subtypes (D1 and D2) were evaluated using radioligand competition assays. These studies provide a blueprint for how derivatives of this compound could be designed and tested for their receptor binding properties. The specific substitution pattern of the target compound would likely lead to a unique pharmacological profile.

| Derivative | Receptor Subtype | Binding Affinity (Ki, nM) |

| 2-(4-Chloro-3-hydroxyphenyl)ethylamine | D1 | ~7x lower than dopamine |

| 2-(4-Chloro-3-hydroxyphenyl)ethylamine | D2 | ~7x lower than dopamine |

| N,N-di-n-propyl derivative | D1 | Reduced affinity |

| N,N-di-n-propyl derivative | D2 | Increased affinity |

This table is based on data for a structurally related compound and is for illustrative purposes.

Intermediates in the Synthesis of Complex Organic Molecules

The utility of this compound extends to its role as an intermediate in the synthesis of more complex organic molecules, including natural products and their analogs. The synthesis of such molecules often requires a series of carefully planned steps, and the use of pre-functionalized building blocks like this compound can significantly streamline the synthetic route.

A notable example of a structurally related compound used in total synthesis is (S)-1-(3-methoxyphenyl)ethanamine, which served as a key intermediate in the synthesis of the Alzheimer's drug, Rivastigmine. researchgate.net The synthesis involved the stereoselective preparation of the chiral amine, which was then elaborated through a series of reactions to yield the final product. This highlights the importance of chiral phenylethylamines as precursors to pharmaceutically relevant compounds. While a specific total synthesis employing this compound is not widely reported, its structural features make it a plausible candidate for similar synthetic endeavors.

Contributions to the Field of Materials Science (e.g., supramolecular assemblies)

In materials science, the principles of supramolecular chemistry are used to design and construct well-ordered molecular assemblies with specific functions. nih.gov Crystal engineering, a subfield of supramolecular chemistry, focuses on the design of crystalline solids with desired properties. researchgate.net The formation of these assemblies is governed by non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking.

Future Research Directions and Perspectives

Development of More Sustainable and Efficient Synthetic Routes

The chemical industry's shift towards green chemistry is a primary driver for innovation in synthetic methodologies. Traditional methods for synthesizing chiral amines often involve harsh conditions and the use of heavy metals, which pose environmental risks. nih.gov Future research will undoubtedly focus on developing more sustainable and efficient synthetic pathways to 1-(4-Chloro-2-methylphenyl)ethanamine.

Key areas of development include:

Biocatalysis: The use of enzymes as catalysts offers high stereoselectivity and efficiency under mild, aqueous conditions. nih.govnih.gov Engineered enzymes, such as transaminases, oxidases, and dehydrogenases, are being developed to handle a wider range of substrates, including bulky aromatic compounds. nih.govtandfonline.com For instance, ω-transaminases have been engineered to produce complex pharmaceutical intermediates. nih.gov The direct conversion of alcohols to chiral amines using a combination of alcohol dehydrogenase and amine dehydrogenase is a promising sustainable approach. openaccessgovernment.org

Catalytic Asymmetric Hydrogenation: This technique is a powerful tool for the enantioselective synthesis of chiral amines. acs.org Research is ongoing to design and synthesize novel chiral ligands for metal complexes to create highly active and efficient catalysts. acs.org

One-Pot Syntheses: Developing one-pot, multi-step reactions, often employing enzymatic cascades, can significantly improve efficiency and reduce waste by minimizing intermediate purification steps. acs.orgthieme-connect.com These enzymatic cascades are seen as an environmentally friendly route to chiral amines. acs.org

A comparison of traditional and emerging synthetic methods highlights the advantages of sustainable approaches:

| Feature | Traditional Chemical Synthesis | Biocatalytic Synthesis |

| Stereoselectivity | Often low, requiring resolution steps | High enantioselectivity |

| Reaction Conditions | Harsh (high temperature/pressure) | Mild (room temp, aqueous) nih.gov |

| Catalysts | Often heavy metals nih.gov | Enzymes (biodegradable) |

| Waste Generation | Significant | Minimal openaccessgovernment.org |

| Sustainability | Low | High |

Exploration of Undiscovered Reactivity Patterns and Rearrangements

Substituted phenylethylamines, the class to which this compound belongs, are known for their diverse chemical reactivity. wikipedia.org Future research will likely delve into uncovering novel reaction pathways and molecular rearrangements. The 2-phenethylamine motif is a versatile scaffold found in a wide array of natural products and biologically active molecules. nih.gov

Potential areas of exploration include:

Novel Cyclization Reactions: Investigating new methods to form heterocyclic structures from phenethylamine (B48288) derivatives could lead to the discovery of compounds with unique properties.

Domino Reactions: Designing domino reactions, where a single event triggers a cascade of transformations, can provide rapid access to complex molecular architectures. nih.gov

Reactions with Nitrous Acid: Studies on the reactions of substituted phenylethylamines with nitrous acid have revealed interesting rearrangement patterns, and further investigation in this area could uncover new synthetic possibilities. acs.org

The exploration of such reactions could be guided by computational modeling to predict reaction outcomes and identify promising avenues for experimental work.

Advanced Machine Learning and AI Applications in Compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from drug discovery to materials science. towardsai.net These technologies can analyze vast datasets to identify patterns and make predictions that would be challenging for humans alone. towardsai.netacs.org

For this compound, AI and ML can be applied in several ways:

Retrosynthesis Prediction: AI tools can predict viable synthetic routes for a target molecule, helping chemists design more efficient synthesis strategies. cas.orgresearchgate.netengineering.org.cn The quality and diversity of the underlying reaction data are crucial for the accuracy of these predictions. cas.org

Property Prediction: Machine learning models can predict the physicochemical and biological properties of new compounds, accelerating the discovery of molecules with desired characteristics. mdpi.comresearchgate.netnih.gov This includes predicting toxicity, which is a critical aspect of drug development. towardsai.net

Reaction Outcome Prediction: AI can predict the products of a chemical reaction based on the starting materials and conditions, aiding in the optimization of reaction parameters. nih.govmdpi.com

The synergy between computational chemistry and machine learning is expected to dramatically accelerate the pace of chemical discovery. acs.org

Expanding Applications in Interdisciplinary Chemical Sciences

Chiral amines like this compound are valuable building blocks with the potential for applications beyond their traditional roles. sigmaaldrich.com Their unique structural and electronic properties make them attractive candidates for use in various interdisciplinary fields.

Future research could explore the following applications:

Materials Science: Chiral molecules are of interest in the development of advanced materials, such as chiral polymers and liquid crystals, which can have unique optical and electronic properties.

Asymmetric Catalysis: Chiral amines can serve as ligands for metal catalysts or as organocatalysts themselves in asymmetric reactions, enabling the synthesis of other valuable chiral compounds. sigmaaldrich.com

Supramolecular Chemistry: The ability of amines to form hydrogen bonds makes them suitable components for the construction of self-assembling supramolecular structures with potential applications in sensing, drug delivery, and nanotechnology.

The exploration of these interdisciplinary applications will require collaboration between synthetic chemists, materials scientists, and physicists to fully realize the potential of this class of compounds.

Q & A

Q. What are the common synthetic routes for 1-(4-Chloro-2-methylphenyl)ethanamine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Route 1 : Reaction of 4-chloro-2-methylbenzyl chloride with ammonia under high-pressure conditions, followed by purification via column chromatography .

- Route 2 : Reduction of the corresponding ketone (e.g., 4-chloro-2-methylacetophenone) using sodium borohydride (NaBH₄) in methanol at 0–5°C .

- Optimization : Key parameters include solvent polarity (e.g., ethanol vs. THF), temperature control (to minimize side reactions), and catalyst selection (e.g., palladium for hydrogenation). A comparative table of yields under varying conditions is shown below:

| Method | Solvent | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Reductive Amination | Methanol | NaBH₄ | 78 | 98.5 |

| Nucleophilic Substitution | Ethanol | None | 65 | 95.2 |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves crystal structure and confirms stereochemistry. SHELX programs are widely used for refinement .

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl and chloro groups on the phenyl ring).

- HPLC : Assesses purity (>98% required for pharmacological studies) .

- Mass Spectrometry : Confirms molecular ion peaks (e.g., m/z 169.6 for [M+H]⁺).

Q. How are physicochemical properties like solubility and pKa determined experimentally?

- Methodological Answer :

- Solubility : Measured via shake-flask method in solvents (e.g., water, ethanol) at 25°C.

- pKa : Determined using potentiometric titration or UV-spectrophotometric methods. Computational tools (e.g., ACD/Labs) complement experimental data .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP functional with 6-31G* basis set) model molecular orbitals, electrostatic potentials, and reaction pathways. For example:

- HOMO-LUMO Gaps : Indicate electron-donating/withdrawing effects of substituents .

- Thermochemical Accuracy : Becke’s hybrid functionals achieve <3 kcal/mol deviation in bond dissociation energies .

Q. What strategies are used to investigate the compound’s biological activity, such as enzyme inhibition or receptor binding?

- Methodological Answer :

- In Vitro Assays : Radioligand binding studies (e.g., competitive displacement with ³H-labeled ligands) quantify affinity for targets like G-protein-coupled receptors.

- Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding poses in active sites. For example, chloro and methyl groups may enhance hydrophobic interactions .

Q. How can contradictory data on reaction kinetics or biological activity be resolved?

- Methodological Answer :

- Cross-Validation : Combine HPLC, NMR, and LC-MS to confirm compound identity and purity.

- Stereochemical Analysis : Chiral HPLC or circular dichroism (CD) resolves enantiomeric discrepancies, as seen in chiral ethanamine derivatives .

Q. What role does stereochemistry play in the compound’s reactivity and pharmacological profile?

- Methodological Answer :

- Chiral Synthesis : Asymmetric reduction using chiral catalysts (e.g., (R)-BINAP-Ru) produces enantiopure forms. For example, (R)-enantiomers may exhibit higher receptor selectivity .

- Pharmacokinetics : Enantiomers differ in metabolic stability (e.g., CYP450 enzyme interactions) .

Data Contradiction Analysis Example

Scenario : Conflicting reports on the compound’s solubility in aqueous buffers.

Resolution :

Verify experimental conditions (pH, temperature).

Use dynamic light scattering (DLS) to detect aggregation.

Compare with logP values calculated via DFT (e.g., ClogP = 2.1 predicts moderate hydrophobicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.